molecular formula C9H15NO2 B6175710 rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid CAS No. 2550997-75-4

rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid

Cat. No.: B6175710
CAS No.: 2550997-75-4
M. Wt: 169.2
InChI Key:
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Description

rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid is a chiral compound with a unique structure that includes an indole ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of an indole derivative followed by carboxylation. The reaction conditions often require specific catalysts and solvents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate
  • rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxamide

Uniqueness

rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid is unique due to its specific stereochemistry and the presence of the carboxylic acid functional group, which can influence its reactivity and interactions compared to similar compounds.

Properties

CAS No.

2550997-75-4

Molecular Formula

C9H15NO2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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